molecular formula C17H15F3N2O2S B2703918 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile CAS No. 893752-91-5

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2703918
CAS No.: 893752-91-5
M. Wt: 368.37
InChI Key: CXTWDBUIABSKTO-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a nicotinonitrile core substituted with a 3,4-dimethoxyphenyl group, an ethylthio group, and a trifluoromethyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile involves multiple steps, typically starting with the preparation of the nicotinonitrile core. The synthetic route may include:

    Formation of the Nicotinonitrile Core: This step involves the reaction of suitable precursors under specific conditions to form the nicotinonitrile structure.

    Introduction of Substituents: The 3,4-dimethoxyphenyl group, ethylthio group, and trifluoromethyl group are introduced through various substitution reactions. These steps may involve the use of reagents such as dimethoxybenzene, ethylthiol, and trifluoromethylating agents.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts and solvents to facilitate the desired transformations.

Industrial production methods for this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler components under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: Researchers study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.

    Medicine: The compound may have potential therapeutic applications, and studies are conducted to explore its efficacy and safety in medical treatments.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

When compared to similar compounds, 6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile stands out due to its unique combination of substituents. Similar compounds may include:

    6-(3,4-Dimethoxyphenyl)-2-(methylthio)-4-(trifluoromethyl)nicotinonitrile: Differing by the presence of a methylthio group instead of an ethylthio group.

    6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(methyl)nicotinonitrile: Differing by the presence of a methyl group instead of a trifluoromethyl group.

    6-(3,4-Dimethoxyphenyl)-2-(ethylthio)-4-(trifluoromethyl)pyridine: Differing by the absence of the nitrile group.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c1-4-25-16-11(9-21)12(17(18,19)20)8-13(22-16)10-5-6-14(23-2)15(7-10)24-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTWDBUIABSKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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